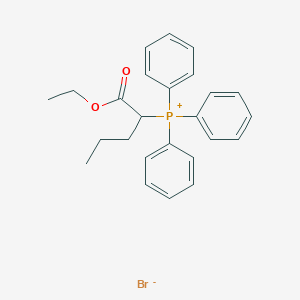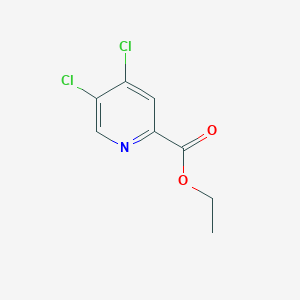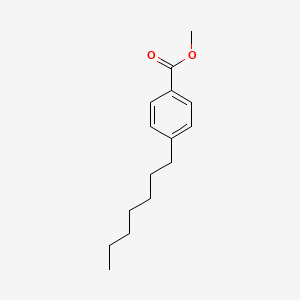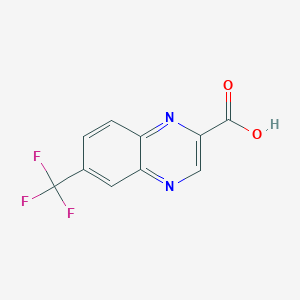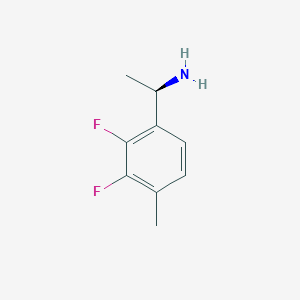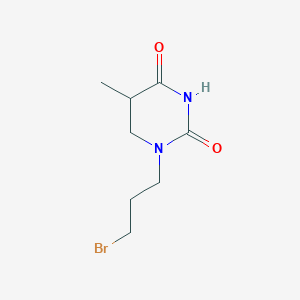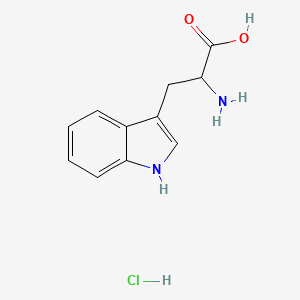
D-(+)-tryptophan hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-(+)-Tryptophan hydrochloride: is a stereoisomer of the amino acid tryptophan, which is essential in the human diet. It is characterized by the presence of an indole functional group and is occasionally found in naturally produced peptides. This compound is particularly significant in various biochemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(+)-tryptophan hydrochloride typically involves the resolution of racemic tryptophan or the direct synthesis from precursor compounds. One common method includes the use of enzymatic resolution, where specific enzymes selectively react with one enantiomer, leaving the desired D-(+)-tryptophan. Another method involves chemical synthesis using chiral catalysts that favor the formation of the D-(+)-enantiomer.
Industrial Production Methods: Industrial production often employs fermentation processes using genetically modified microorganisms that can produce D-(+)-tryptophan. These microorganisms are cultured in controlled environments, and the compound is extracted and purified from the fermentation broth. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
化学反応の分析
Types of Reactions: D-(+)-Tryptophan hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of compounds such as indole-3-acetaldehyde.
Reduction: Reduction reactions can convert the compound into tryptamine.
Substitution: Substitution reactions often involve the replacement of the amino group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products:
Oxidation: Indole-3-acetaldehyde
Reduction: Tryptamine
Substitution: Various substituted tryptophan derivatives
科学的研究の応用
Chemistry: D-(+)-Tryptophan hydrochloride is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound is used to study protein synthesis and enzyme interactions. It serves as a model compound to understand the behavior of amino acids in biological systems.
Medicine: Medically, this compound is explored for its potential therapeutic effects. It is investigated for its role in neurotransmitter synthesis, particularly serotonin, which is crucial for mood regulation.
Industry: In the industrial sector, this compound is used in the production of dietary supplements and as a precursor in the synthesis of pharmaceuticals.
作用機序
D-(+)-Tryptophan hydrochloride exerts its effects primarily through its role as a precursor to serotonin. The compound is metabolized by the enzyme tryptophan hydroxylase to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. This neurotransmitter plays a vital role in regulating mood, sleep, and appetite.
類似化合物との比較
L-Tryptophan: The L-enantiomer of tryptophan, which is more commonly found in nature and is also a precursor to serotonin.
Tryptamine: A decarboxylation product of tryptophan, involved in various biological processes.
5-Hydroxytryptophan: An intermediate in the synthesis of serotonin from tryptophan.
Uniqueness: D-(+)-Tryptophan hydrochloride is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors differently compared to its L-counterpart. This makes it valuable in research settings where the stereospecific behavior of molecules is crucial.
特性
CAS番号 |
36760-46-0 |
|---|---|
分子式 |
C11H13ClN2O2 |
分子量 |
240.68 g/mol |
IUPAC名 |
2-amino-3-(1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,6,9,13H,5,12H2,(H,14,15);1H |
InChIキー |
GTVXHTBGOYJORD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2,2-Diethoxyethoxy)benzyl]-2,2-diethoxyethylamine](/img/structure/B12332852.png)
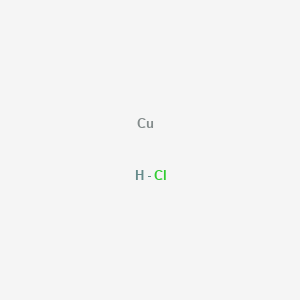

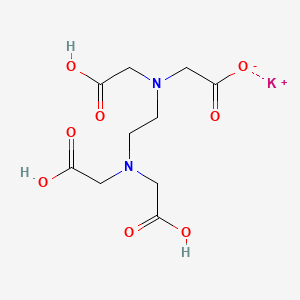
![[(2R,3S,4R,5R)-5-(2,6-dioxo-4,5-dihydro-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12332880.png)
